molecular formula C9H15ClN4O B2942049 N-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloroacetamide CAS No. 2411278-51-6

N-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloroacetamide

Cat. No. B2942049
CAS RN: 2411278-51-6
M. Wt: 230.7
InChI Key: UYBZGCFQKITMCB-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . These compounds often serve as ligands in click chemistry, particularly in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . They are known for their ability to accelerate reaction rates and suppress cell cytotoxicity .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are typically synthesized in multiple steps starting from an acid via thiourea formation followed by heterocyclization with hydrazine hydrate .


Molecular Structure Analysis

The structure of similar compounds is usually established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .

properties

IUPAC Name

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN4O/c1-9(2,3)14-7(12-6-13-14)5-11-8(15)4-10/h6H,4-5H2,1-3H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBZGCFQKITMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NC=N1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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